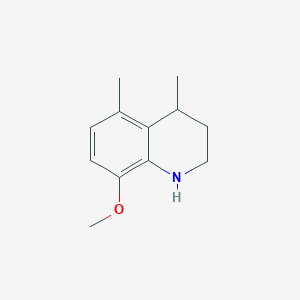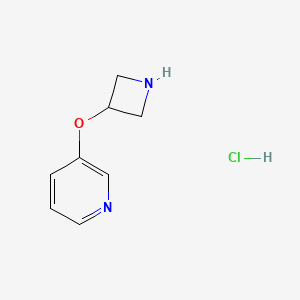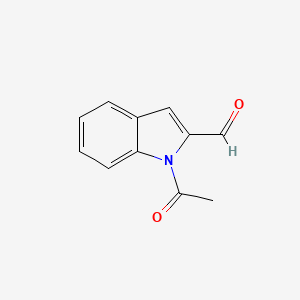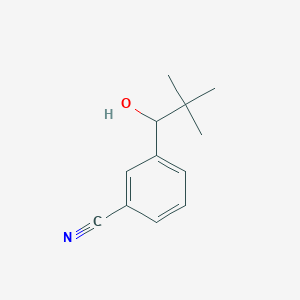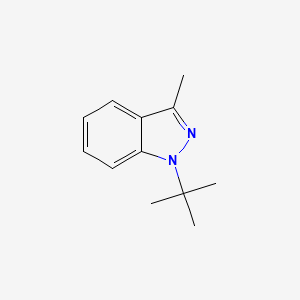
1-Chloro-3,5-dimethyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,5-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methyl groups, and a nitro group. This compound is typically a solid at room temperature and is used as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-dimethyl-2-nitrobenzene can be synthesized through the nitration of 1-chloro-3,5-dimethylbenzene. . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials, including 1-chloro-3,5-dimethylbenzene, nitric acid, and sulfuric acid, are fed into the reactor, and the product is continuously extracted and purified.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with Pd/C catalyst or SnCl2 in HCl.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed:
Reduction: 1-Amino-3,5-dimethyl-2-nitrobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3,5-dimethyl-2-nitrobenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-chloro-3,5-dimethyl-2-nitrobenzene primarily involves its reactivity due to the presence of the nitro group and the chlorine atom. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The chlorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by a nucleophile .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-nitrobenzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
1,3-Dimethyl-5-nitrobenzene: Lacks the chlorine atom, affecting its chemical properties and reactivity.
Uniqueness: 1-Chloro-3,5-dimethyl-2-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C8H8ClNO2 |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
1-chloro-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3 |
InChI-Schlüssel |
MKRBHWVTZIIMIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


